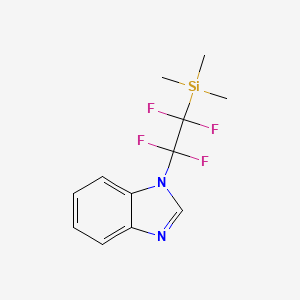

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

[2-(benzimidazol-1-yl)-1,1,2,2-tetrafluoroethyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F4N2Si/c1-19(2,3)12(15,16)11(13,14)18-8-17-9-6-4-5-7-10(9)18/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNCDARITIBEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(N1C=NC2=CC=CC=C21)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F4N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a tetrafluoro-trimethylsilyl ethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as a Lewis acid to proceed efficiently.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole.

Chemical Reactions Analysis

Types of Reactions

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The tetrafluoro-trimethylsilyl ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazoles with varying properties.

Scientific Research Applications

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The tetrafluoro-trimethylsilyl ethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for further research.

Comparison with Similar Compounds

Table 1: Substituent Effects and Properties

Key Observations:

- Steric Hindrance : The trimethylsilyl group introduces significant steric bulk, which may hinder interactions with enzyme active sites compared to smaller substituents like morpholine or methoxy .

Biological Activity

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole is a specialized organic compound that belongs to the benzimidazole class. This compound features a unique structural configuration characterized by a benzimidazole core, which is a bicyclic structure formed by the fusion of a benzene ring and an imidazole ring. The distinct substituents on the benzimidazole ring include a tetrafluoroethyl group and a trimethylsilyl group, which enhance its chemical properties and potential biological applications.

Chemical Structure

The molecular formula for this compound is , and it has a molecular weight of approximately 240.27 g/mol. The presence of fluorine and silicon in its structure contributes to its reactivity and solubility characteristics.

Synthesis

The synthesis of 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. The synthetic pathways typically focus on optimizing yield and purity while minimizing byproducts.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds within the benzimidazole family. For instance, research indicates that related benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).

- Notable Findings : Compounds tested demonstrated IC50 values indicating effective cytotoxicity in both 2D and 3D culture assays.

| Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

These findings suggest that modifications to the benzimidazole structure can significantly influence biological activity, particularly in terms of antitumor efficacy.

Antimicrobial Activity

In addition to antitumor properties, compounds similar to 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole have also been evaluated for their antimicrobial activities:

- Testing Method : Broth microdilution according to CLSI guidelines.

- Target Organisms : Gram-negative Escherichia coli, Gram-positive Staphylococcus aureus, and the eukaryotic model Saccharomyces cerevisiae.

Results indicated that certain derivatives exhibited strong antibacterial activity compared to commercial antibiotics:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | X μg/mL |

| Compound E | S. aureus | Y μg/mL |

The biological activity of these compounds is often attributed to their ability to interact with critical biomolecules such as DNA and enzymes involved in cellular processes. Studies have shown that these compounds can bind within the minor groove of DNA, potentially disrupting replication and transcription processes.

Case Studies

Several case studies have documented the biological activities of benzimidazole derivatives:

-

Study on Antitumor Activity :

- Objective : Evaluate the cytotoxic effects on lung cancer cell lines.

- Methodology : MTS cytotoxicity assays were performed.

- Results : Compounds demonstrated varied efficacy, with some showing significant inhibition of cell growth.

-

Antimicrobial Evaluation :

- Objective : Assess antibacterial properties against common pathogens.

- Methodology : MIC tests were conducted.

- Results : Certain derivatives showed superior activity compared to standard antibiotics.

Q & A

Basic: What are the key considerations for optimizing the synthesis of benzimidazole derivatives with fluorinated and silylated substituents?

Methodological Answer:

Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature) with steric and electronic effects of fluorinated and silylated groups. For example, fluorinated substituents may necessitate anhydrous conditions to prevent hydrolysis, while silylated groups (e.g., trimethylsilyl) demand inert atmospheres to avoid oxidation. Techniques like microwave-assisted synthesis or catalytic systems (e.g., Pd/C) can enhance yield and purity . Characterization via NMR and mass spectrometry is critical to confirm structural fidelity .

Basic: What purification techniques are recommended for isolating benzimidazole derivatives containing tetrafluoro and trimethylsilyl groups?

Methodological Answer:

Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for separating polar and non-polar impurities. For fluorinated derivatives, reverse-phase HPLC may improve resolution due to increased hydrophobicity. Recrystallization using mixed solvents (e.g., DCM/hexane) can further enhance purity, validated by melting point consistency and spectral analysis (¹H/¹³C NMR, FTIR) .

Basic: How should researchers initiate literature reviews for this compound’s biological activity?

Methodological Answer:

Begin with systematic searches on PubMed, Scopus, and Reaxys using keywords like "benzimidazole derivatives," "fluorinated silyl compounds," and "antimicrobial/anticancer mechanisms." Filter results by recent publications (post-2020) and prioritize studies with in vitro/in vivo validation. Cross-reference patents (e.g., USPTO, Espacenet) to identify unexplored applications .

Advanced: How can researchers reconcile contradictory bioactivity data across structurally similar benzimidazole derivatives?

Methodological Answer:

Contradictions often arise from substituent-specific interactions (e.g., fluorinated groups altering membrane permeability vs. silylated groups affecting steric hindrance). Use comparative SAR studies to isolate substituent effects. For example, in antimicrobial assays, compare MIC values of derivatives with/without the trimethylsilyl group under standardized conditions (e.g., CLSI guidelines) . Statistical tools like ANOVA can quantify significance of structural variations.

Advanced: What computational strategies validate benzimidazole derivatives’ interactions with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to targets like DNA topoisomerases or microbial enzymes. For fluorinated derivatives, account for van der Waals interactions enhanced by fluorine’s electronegativity. MD simulations (GROMACS) over 50–100 ns assess stability of ligand-target complexes. Validate predictions with in vitro assays (e.g., FRET-based enzymatic inhibition) .

Advanced: What methodologies elucidate the anticancer mechanism of benzimidazole derivatives?

Methodological Answer:

Mechanistic studies should combine apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and proteomics (Western blot for caspase-3/9, Bcl-2). For fluorinated derivatives, evaluate ROS generation via DCFH-DA staining. Transcriptomic profiling (RNA-seq) can identify pathways modulated by the compound (e.g., p53 activation) .

Advanced: How can researchers assess the selectivity of benzimidazole derivatives between cancerous and normal cells?

Methodological Answer:

Use co-culture systems (e.g., cancer cells + primary fibroblasts) to compare cytotoxicity via MTT/WST-1 assays. Calculate selectivity indices (IC50 normal/IC50 cancer). For fluorinated compounds, assess off-target effects on ion channels (patch-clamp electrophysiology) or mitochondrial membrane potential (JC-1 staining) .

Advanced: What strategies improve structure-activity relationship (SAR) models for benzimidazole derivatives?

Methodological Answer:

Incorporate 3D-QSAR (CoMFA, CoMSIA) to map steric/electrostatic fields around substituents. For silylated derivatives, include parameters like TMS group’s conformational flexibility. Validate models with leave-one-out cross-validation and external test sets. High-throughput screening (HTS) of analog libraries can refine predictions .

Basic: How do researchers evaluate the stability of fluorinated benzimidazole derivatives under physiological conditions?

Methodological Answer:

Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC-UV. For fluorinated groups, assess hydrolytic stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). LC-MS identifies degradation products, while Arrhenius plots predict shelf life .

Advanced: How can benzimidazole derivatives be engineered for dual antimicrobial/anticancer activity?

Methodological Answer:

Design hybrid molecules by conjugating benzimidazole cores with pharmacophores like triazoles (antifungal) or thiazoles (anticancer). For example, introduce a phenoxymethyl-triazole-thiazole moiety to enhance DNA intercalation and microbial enzyme inhibition. Validate dual activity via time-kill assays (bacteria) and clonogenic survival tests (cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.